molecular formula C12H15ClN2OS B3849538 ethyl (1E)-N-(3-chloro-2-methylanilino)-2-oxopropanimidothioate

ethyl (1E)-N-(3-chloro-2-methylanilino)-2-oxopropanimidothioate

Cat. No.: B3849538
M. Wt: 270.78 g/mol
InChI Key: BMHSUNCGYVZUHQ-NTCAYCPXSA-N
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Description

Ethyl (1E)-N-(3-chloro-2-methylanilino)-2-oxopropanimidothioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a chloro-substituted aniline moiety and a thioate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1E)-N-(3-chloro-2-methylanilino)-2-oxopropanimidothioate typically involves multiple steps. One common method starts with the preparation of 3-chloro-2-methylaniline. This can be achieved by dissolving polysulfide in water, stirring, adding ammonium salts, and heating. The temperature is controlled between 30-105°C, and 6-chloro-2-nitrotoluene is added dropwise to perform the reaction. After the reaction, the organic phase is separated, washed with water to neutrality, and distilled under vacuum to obtain 3-chloro-2-methylaniline .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize production costs and enhance safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1E)-N-(3-chloro-2-methylanilino)-2-oxopropanimidothioate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo compounds, while reduction may yield amines or alcohols.

Scientific Research Applications

Ethyl (1E)-N-(3-chloro-2-methylanilino)-2-oxopropanimidothioate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (1E)-N-(3-chloro-2-methylanilino)-2-oxopropanimidothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Ethyl (1E)-N-(3-chloro-2-methylanilino)-2-oxopropanimidothioate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (1E)-N-(3-chloro-2-methylanilino)-2-oxopropanimidothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2OS/c1-4-17-12(9(3)16)15-14-11-7-5-6-10(13)8(11)2/h5-7,14H,4H2,1-3H3/b15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHSUNCGYVZUHQ-NTCAYCPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=NNC1=C(C(=CC=C1)Cl)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS/C(=N/NC1=C(C(=CC=C1)Cl)C)/C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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